Product packaging for 3-Bromo-2-coumaranone(Cat. No.:CAS No. 115035-43-3)

3-Bromo-2-coumaranone

Cat. No.: B044206
CAS No.: 115035-43-3
M. Wt: 213.03 g/mol
InChI Key: MXSVEBOOHMKMQG-UHFFFAOYSA-N
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Description

3-Bromo-2-coumaranone is a versatile and valuable benzofuran-based synthetic intermediate. This compound features a reactive bromine atom adjacent to the carbonyl group on the lactone ring, making it an excellent electrophile for a wide range of nucleophilic substitution reactions, particularly in palladium-catalyzed cross-couplings such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Its primary research utility lies in the construction of complex heterocyclic systems and functionalized benzofuran scaffolds, which are core structures in numerous pharmacologically active molecules. Researchers employ this compound in medicinal chemistry programs for the development of novel enzyme inhibitors, receptor ligands, and other bioactive compounds. Its unique structure serves as a key building block for synthesizing libraries of compounds for high-throughput screening in drug discovery, as well as in material science for creating organic semiconductors and fluorescent dyes. This reagent is provided with high purity and rigorous quality control to ensure consistent performance and reliable results in your synthetic workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO2 B044206 3-Bromo-2-coumaranone CAS No. 115035-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSVEBOOHMKMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393057
Record name 3-Bromo-2-coumaranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115035-43-3
Record name 3-Bromo-2-coumaranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 2 Coumaranone and Its Derivatives

Synthesis of the 2-Coumaranone (B42568) Core Structure

The foundational step in accessing 3-bromo-2-coumaranone is the synthesis of its parent ring system. Several key methodologies have been established for this purpose.

Cyclodehydration and Related Aromatic Ring Closure Techniques

Intramolecular cyclodehydration of (2-hydroxyphenyl)acetic acid is a direct and fundamental route to the 2-coumaranone core. This process involves the elimination of a water molecule to form the lactone ring. The first reported synthesis by Adolf von Baeyer and Paul Fritsch involved the distillation of (2-hydroxyphenyl)acetic acid "over free fire," which produced the lactone in an impure state. arkat-usa.org

Modern advancements have introduced more efficient and higher-yielding dehydrating agents. For instance, pyrophosphoryl chloride has been shown to convert (2-hydroxyphenyl)acetic acid into 2-coumaranone in nearly quantitative yield under mild conditions (warming at 35°C for 20 minutes). scispace.comresearchgate.net Other reagents have also been employed, offering a range of conditions and efficiencies.

Table 1: Comparison of Dehydrating Agents for 2-Coumaranone Synthesis This table is interactive and can be sorted by clicking on the headers.

Reagent Conditions Yield (%) Reference(s)
Pyrophosphoryl Chloride (P₂O₃Cl₄) Warm at 35°C, 20 min Quantitative scispace.com, researchgate.net, nih.gov
Phosphorus Oxychloride (POCl₃) Reflux, 5 min 90 researchgate.net
Sulfuric Acid / Toluene Reflux, 6 h 98 chemicalbook.com
Heat ("free fire" distillation) High Temperature Impure Product arkat-usa.org

Tscherniac-Einhorn Condensation and Optimized Protocols

The Tscherniac-Einhorn reaction provides a versatile method for constructing the 2-coumaranone skeleton through an acid-catalyzed electrophilic aromatic substitution. mdpi.com The reaction mechanism involves the initial condensation of an amide or carbamate (B1207046) with glyoxylic acid monohydrate. Subsequent acid-catalyzed dehydration generates a reactive iminium ion. mdpi.com This cation then undergoes an electrophilic substitution onto the ortho position of a phenol (B47542), followed by ring closure to yield the 2-coumaranone lactone. mdpi.com

This method has been significantly refined to improve efficiency and yield. Key optimizations include:

Ring Closure Enhancement: Acetic anhydride (B1165640) can be used as an effective reagent to facilitate the final lactonization step. semanticscholar.org

By employing these optimized protocols, yields for 2-coumaranone derivatives via the Tscherniac-Einhorn reaction have been reported to reach as high as approximately 91%. mdpi.com

Ozonolysis and Intramolecular Lactonization Routes

An alternative pathway to the 2-coumaranone core involves the ozonolysis of 2-allylphenol. wikipedia.org This process begins with the alkylation of phenol using 3-bromopropene to form phenylallyl ether, which then undergoes a Claisen rearrangement to produce 2-allylphenol. wikipedia.org Ozonolysis of the allyl group cleaves the double bond, leading to the formation of (2-hydroxyphenyl)acetic acid. This intermediate readily cyclizes via intramolecular lactonization (water splitting) to furnish 2-coumaranone. wikipedia.org While this route can provide good yields, its application on an industrial scale is often limited by economic and safety considerations associated with ozonolysis. wikipedia.org

Nickel-Catalyzed Allylation for C-C Bond Formation

Nickel-based catalytic systems are effective for the allylation of the 2-coumaranone core, providing a method for C-C bond formation at the C3 position. Research has demonstrated that 2-coumaranones can be selectively C,C-bisallylated using allyl alcohol as the allylating agent. rsc.org This reaction is promoted by a nickel catalyst, such as one generated in situ from Ni(cod)₂, under neutral, additive-free conditions, producing water as the only byproduct. rsc.org This sustainable approach highlights the utility of low-cost, earth-abundant metals in functionalizing the 2-coumaranone scaffold. rsc.org The reaction's success underscores the crucial role of the aryl ring in activating the alpha-proton, as related six-membered lactones like dihydrocoumarin (B191007) show no reactivity under similar conditions. rsc.org

Stereoselective Synthesis and Chiral Induction Strategies

For applications where specific stereochemistry is paramount, advanced strategies are required to control the three-dimensional arrangement of atoms, particularly at the C3 position of the coumaranone ring.

Asymmetric Spirocyclopropanation of Benzofuran-2-ones

A highly effective method for creating chiral molecules from this compound involves an organocatalytic asymmetric spirocyclopropanation. This one-pot cascade reaction utilizes racemic 3-bromobenzofuran-2-one as a substrate, which possesses both electrophilic and nucleophilic character. nih.gov The process is initiated by an ether oxidation to generate an enal in situ, which then forms an iminium ion intermediate promoted by an aminocatalyst. nih.govnih.gov

This intermediate reacts with the 3-bromobenzofuran-2-one in a Michael addition, followed by an intramolecular Sₙ2 alkylation to form the spirocyclopropane ring. nih.gov Crucially, the reaction proceeds via a dynamic kinetic resolution of the racemic starting material, allowing for the stereoconvergent synthesis of highly functionalized chiral spirocyclopropyl-2-coumaranones. nih.gov This methodology achieves both excellent enantioselectivity and diastereoselectivity.

Table 2: Asymmetric Spirocyclopropanation using this compound This table is interactive and can be sorted by clicking on the headers.

Entry Reactant (Allyl Ether) Product Yield (%) ee (%) dr Reference(s)
1 Phenyl allyl tert-butyl ether 3-spirocyclopropyl-2-coumaranone derivative 78 99 90:10 nih.gov, nih.gov
2 4-Cl-C₆H₄ allyl tert-butyl ether 3-spirocyclopropyl-2-coumaranone derivative 76 99 85:15 nih.gov, nih.gov
3 4-Br-C₆H₄ allyl tert-butyl ether 3-spirocyclopropyl-2-coumaranone derivative 82 97 88:12 nih.gov, nih.gov
4 4-MeO-C₆H₄ allyl tert-butyl ether 3-spirocyclopropyl-2-coumaranone derivative 68 99 80:20 nih.gov, nih.gov

This powerful cascade tool provides efficient access to complex chiral molecules with three adjacent stereocenters starting from racemic this compound. nih.gov

Dynamic Kinetic Resolution Approaches in Halogenated Benzofuranone Synthesis

Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of chiral molecules from racemic starting materials. In the context of halogenated benzofuranones, DKR enables the conversion of a racemic mixture of, for example, 3-bromobenzofuran-2-ones into a single, highly enantioenriched stereoisomer. This is typically achieved by using a chiral catalyst that selectively reacts with one enantiomer of the substrate while simultaneously facilitating the rapid racemization of the slower-reacting enantiomer.

A notable application of this principle is the organocatalytic asymmetric spirocyclopropylation of racemic this compound. nih.govresearchgate.net This process successfully employs a DKR, allowing for the stereoconvergent construction of 3-spirocyclopropyl-2-coumaranones. nih.gov In a one-pot oxidative cascade reaction, racemic this compound is reacted with an allyl ether in the presence of an oxidant and a chiral aminocatalyst. researchgate.net The reaction proceeds with excellent enantioselectivity, achieving up to >99% ee, and high diastereoselectivity. nih.govresearchgate.net The success of this DKR hinges on the ability of the this compound to undergo base-mediated epimerization at the C3 position, allowing the entire racemic starting material to be converted into the desired product diastereomer. nih.gov

Key findings from an optimized reaction are detailed below:

CatalystOxidantBaseSolventYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
TMS-protected diphenyl prolinolDDQDIPEAToluene85%91:9>99% nih.gov

Beyond this specific example, N-heterocyclic carbene (NHC) catalysis has also been developed for the DKR of related benzofuranone systems, enabling the synthesis of 3,3'-disubstituted benzofuran-2(3H)-one derivatives bearing vicinal quaternary stereogenic centers. ntu.edu.sg These approaches underscore the utility of DKR in creating stereochemically complex halogenated benzofuranones.

Organocatalytic Cascade Methodologies

Organocatalytic cascade reactions provide an elegant and efficient route to complex molecular architectures from simple precursors in a single operation, minimizing waste and purification steps. The synthesis of this compound derivatives has been significantly advanced by such methodologies.

A prime example is the previously mentioned asymmetric spirocyclopropylation, which functions as a one-pot cascade ether oxidation and iminium-ion activation strategy. nih.govresearchgate.net The proposed mechanism for this transformation initiates with the oxidation of an allyl ether by an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which generates an unstable enal in situ. researchgate.net This enal then reacts with a chiral secondary amine catalyst (e.g., a prolinol derivative) to form a chiral iminium ion intermediate. This intermediate undergoes a highly stereoselective Michael addition with the enolate of this compound. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the enolate displaces the bromide, to furnish the final spirocyclopropyl-2-coumaranone product. nih.gov This cascade successfully combines oxidation, iminium catalysis, Michael addition, and cyclization in a single pot, all orchestrated by the organocatalyst to control the stereochemical outcome. researchgate.net

These organocatalytic cascades are not limited to spirocyclopropanation. The broader principle of using organocatalysis to generate complex, fused heterocyclic systems has been applied to scaffolds related to benzofuranones, such as the synthesis of chroman-fused spirooxindoles through multicomponent cascade reactions. rsc.org

Targeted Introduction of the Bromine Moiety

The precise installation of the bromine atom at the C3 position of the coumaranone scaffold is critical. This can be accomplished either by direct bromination of a pre-formed heterocyclic system or by utilizing a building block that already contains the bromine atom.

Bromination of Precursor Scaffolds and Related Halogenation Reactions

The most direct method for synthesizing this compound is the α-bromination of the parent 2-coumaranone (also known as benzofuran-2(3H)-one). This reaction places the bromine atom on the carbon adjacent to the carbonyl group. Standard reagents for this transformation include elemental bromine (Br₂) in a solvent like acetic acid. escholarship.org

More commonly, N-Bromosuccinimide (NBS) is employed as a convenient and more selective source of electrophilic bromine for the α-bromination of carbonyl compounds. nih.govwikipedia.org The reaction with NBS can be promoted via either a radical pathway, often initiated by light or a radical initiator like AIBN, or through acid catalysis. wikipedia.orgresearchgate.net The use of heterogeneous acid catalysts, such as silica-supported sodium hydrogen sulfate, has been shown to efficiently catalyze the α-bromination of ketones with NBS under mild conditions. researchgate.net

It is important to distinguish this α-bromination from the electrophilic aromatic substitution on the benzofuran (B130515) ring itself. Under different conditions, bromination of the benzofuran system can lead to substitution on the benzene (B151609) ring (e.g., at the 5- or 7-positions) or addition across the 2,3-double bond of the furan (B31954) ring, highlighting the importance of carefully chosen conditions to achieve regioselective bromination at the C3-position of the lactone. oup.comresearchgate.netoup.com

PrecursorBrominating AgentConditionsProductReference
2-CoumaranoneBromine (Br₂)Acetic AcidThis compound escholarship.org
Acyclic/Cyclic KetonesN-Bromosuccinimide (NBS)Acid Catalysis (e.g., NaHSO₄·SiO₂)α-Bromo Ketone researchgate.net
BenzofuranBromine (Br₂)Acetic Acid2,3-Dibromo-2,3-dihydrobenzofuran oup.com

Utilization of Brominated Carbonyl Synthons

An alternative synthetic strategy involves constructing the coumaranone ring from precursors that are already brominated. This approach avoids the direct bromination of the sensitive heterocyclic system and can be advantageous for building highly functionalized derivatives. In this methodology, a "brominated carbonyl synthon"—a synthetic equivalent of a brominated carbonyl species—is used as a key building block.

One example of this approach is the synthesis of benzylidene coumaranones from brominated chalkone derivatives. ias.ac.inias.ac.in In this method, a chalkone (an open-chain α,β-unsaturated ketone) is first treated with bromine to yield a dibromide derivative. Subsequent treatment of this dibromide with a base, such as potassium hydroxide, induces an intramolecular cyclization to form the coumaranone ring structure. ias.ac.inias.ac.in This reaction sequence effectively uses the brominated chalkone as a synthon for the coumaranone core.

Another instance involves the reaction of 2-coumaranone with bromonitroalkenes. rsc.org Although reported with low yields in this specific protocol, it demonstrates the principle of using complex brominated synthons to functionalize the coumaranone scaffold. rsc.org These methods highlight the versatility of using pre-brominated building blocks to access the target this compound framework and its derivatives.

Reactivity and Derivatization Strategies of 3 Bromo 2 Coumaranone

Nucleophilic and Electrophilic Transformations

The inherent reactivity of the 2-coumaranone (B42568) scaffold lends itself to a variety of nucleophilic and electrophilic reactions. These transformations are key to elaborating the core structure and introducing diverse functionalities.

Lactone Ring-Opening Reactions with Various Nucleophiles

The γ-butyrolactone ring in 2-coumaranone derivatives is susceptible to cleavage by nucleophiles, leading to ring-opening. wikipedia.org This reaction is a fundamental transformation that converts the bicyclic lactone into a 2-hydroxyphenylacetic acid derivative. For instance, 5-nitro-3H-benzofuran-2-one readily reacts with secondary amines to yield 2-hydroxyphenylacetic acid amides. wikipedia.org Similarly, lactones can be ring-opened with bromine in the presence of a catalytic amount of phosphorus tribromide, resulting in the formation of α-bromocarboxylic acids. beilstein-journals.org

The general mechanism involves the nucleophilic attack at the carbonyl carbon of the lactone, followed by the cleavage of the acyl-oxygen bond. The stability of the resulting phenoxide intermediate facilitates this process. The specific conditions and the nature of the nucleophile determine the final product.

Table 1: Examples of Lactone Ring-Opening Reactions

Starting MaterialNucleophileProductReference
5-Nitro-3H-benzofuran-2-oneSecondary Amines2-Hydroxyphenylacetic acid amides wikipedia.org
δ-ValerolactoneBr₂ / PBr₃2,5-Dibromopentanoic acid beilstein-journals.org
2-CoumaranoneAmines (e.g., dibenzylamine, pyrrolidine)Amides of (2-hydroxyphenyl)acetic acid uclan.ac.uk

Knoevenagel Condensation with 2-Coumaranone Derivatives

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound reacts with a carbonyl group. sci-hub.sesigmaaldrich.com In the context of 2-coumaranone derivatives, the methylene group at the C-3 position can be activated for condensation with aldehydes and ketones. This reaction typically proceeds in the presence of a basic catalyst. sigmaaldrich.com

This condensation provides a powerful method for carbon-carbon bond formation at the C-3 position, leading to α,β-unsaturated products. sigmaaldrich.com For example, 2-acetyl-coumaran-3-ones have been subjected to Knoevenagel condensation to produce 2-cinnamoyl derivatives. core.ac.uk The reaction has also been utilized in the total synthesis of natural products, such as the reaction of 2-coumaranone with an aldehyde to form a key intermediate in the synthesis of (±)-rhododaurichromanic acid A. sci-hub.se

Functional Group Interconversions and Substituent Elaboration

Beyond the core reactivity of the lactone ring, the aromatic portion of 3-bromo-2-coumaranone offers sites for further functionalization, enabling the synthesis of a wide array of derivatives.

Nitration of the Aromatic Ring and Subsequent Reduction Pathways

The benzene (B151609) ring of the 2-coumaranone scaffold can undergo electrophilic aromatic substitution reactions, such as nitration. The nitration of 2-coumaranone with a mixture of nitric acid and sulfuric acid (nitrating acid) typically introduces a nitro group onto the aromatic ring. wikipedia.orgchemcess.com The position of nitration is directed by the existing substituents on the ring. For the unsubstituted 2-coumaranone, nitration leads to the formation of 5-nitro-3H-benzofuran-2-one. wikipedia.org

The resulting nitro-substituted coumaranones are valuable intermediates. The nitro group can be subsequently reduced to an amino group, providing a handle for further derivatization. Catalytic hydrogenation over a palladium catalyst is a common method for this reduction, converting, for example, 5-nitro-3H-benzofuran-2-one to 5-amino-3H-benzofuran-2-one. wikipedia.orgcore.ac.uk This amino group opens up pathways to a variety of other functional groups.

Formation of Acylamino and Carbamoylamino Derivatives

The amino-substituted 2-coumaranones can be readily converted into acylamino and carbamoylamino derivatives. These transformations are useful for introducing a range of substituents and for modulating the electronic and steric properties of the molecule.

Acylamino derivatives are typically prepared by reacting the amino-coumaranone with an acylating agent, such as an acid chloride or anhydride (B1165640). mdpi.com Carbamoylamino derivatives can be synthesized through various methods, including the reaction of amino-coumaranones with isocyanates or by using carbamoyl (B1232498) chlorides. A one-pot Tscherniak-Einhorn reaction of fluorophenols, glyoxylic acid, and carbamates can also yield 2-coumaranones with carbamide side chains. wikipedia.org These derivatives have been explored for their potential applications in areas like chemiluminescence. researchgate.netmdpi.com

Construction of Complex Molecular Architectures

The diverse reactivity of this compound and its derivatives makes them valuable building blocks for the synthesis of more complex molecular structures. The functional handles introduced through the reactions described above can be utilized in a variety of coupling and cyclization reactions.

For instance, the bromo-substituent at the 3-position can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other groups. researchgate.net The lactone ring itself can serve as a precursor to other heterocyclic systems through ring-opening and subsequent intramolecular reactions. The combination of these strategies enables the construction of intricate polycyclic and heterocyclic frameworks, which are often found in natural products and medicinally relevant compounds. researchgate.net

Spirocyclopropane Formation at the C3 Position

The construction of spirocyclopropane rings at the C3 position of the 2-coumaranone core represents a significant synthetic strategy for creating complex molecular architectures. These spirocyclic systems are of interest due to their presence in various biologically active molecules. nih.gov

One notable method involves the reaction of this compound with electron-deficient olefins, such as enals, in the presence of an organocatalyst. This process can proceed through a cascade reaction, often initiated by a Michael addition. For instance, an asymmetric cascade reaction between this compound and enals, catalyzed by a chiral aminocatalyst, can lead to the formation of spirocyclopropyl-2-coumaranones. This reaction proceeds with high levels of enantioselectivity and diastereoselectivity. researchgate.net The mechanism involves the formation of an enamine intermediate from the enal and the catalyst, which then reacts with the this compound. A subsequent intramolecular SN2 reaction results in the formation of the spirocyclopropane ring. researchgate.net

Another approach to spirocyclopropanation involves the use of sulfonium (B1226848) ylides. While specific examples with this compound are not detailed, the reaction of bromonitroalkenes with sulfonium or sulfoxonium ylides to form halosubstituted isoxazoline (B3343090) N-oxides via a [4+1]-annulation reaction suggests a potential pathway for cyclopropanation. rsc.org

The synthesis of spiro[benzofuran-2(3H),1'-cyclopropan]-3-ones has been explored for their potential as gastric antisecretory and antiulcer agents, highlighting the pharmaceutical relevance of this structural motif. nih.gov Research has also demonstrated the synthesis of 3-spirocyclopropyl-2-coumaranones through a one-pot oxidative cascade process involving allyl tert-butyl ethers or pent-2,4-dienyl ethyl ethers, which furnishes highly functionalized chiral cyclopropanes. researchgate.net

The following table summarizes the key aspects of spirocyclopropane formation from this compound:

ReactantCatalyst/ReagentProductKey Features
EnalsChiral AminocatalystSpirocyclopropyl-2-coumaranonesAsymmetric cascade reaction, high enantioselectivity. researchgate.net
Allyl tert-butyl ethersDDQ/Aminocatalyst3-Spirocyclopropyl-2-coumaranonesOne-pot oxidative cascade, good yields and enantioselectivities. researchgate.net

Annulation Reactions Leading to Fused Heterocyclic Systems

The reactivity of this compound also lends itself to annulation reactions, which involve the formation of a new ring fused to the existing coumaranone scaffold. These reactions are valuable for the synthesis of complex, polycyclic heterocyclic systems.

One strategy for annulation involves the reaction of this compound with bifunctional nucleophiles. For example, the reaction with compounds containing both a nucleophilic and an electrophilic center can lead to the formation of a new fused ring. While direct examples with this compound are not extensively documented in the provided context, the general reactivity pattern of similar α-halo ketones suggests this possibility. The Vilsmeier-Haack reaction of 2-coumaranone to produce 2-coumaranone-based aldehydes provides a precursor that can undergo further annulation reactions. nih.gov

Another potential pathway for annulation is through cycloaddition reactions. For instance, [3+2] cycloaddition reactions of aurones, which share a similar benzofuranone core, with nitrile imines have been used to synthesize spiro naphthofuranone-pyrazolines. researchgate.net This suggests that this compound could potentially participate in similar cycloaddition reactions to form fused heterocyclic systems.

Furthermore, the synthesis of fused heterocycles can be achieved by reacting derivatives of this compound. For example, the reaction of 3-(bromoacetyl)coumarins with various nucleophiles is a well-established method for constructing a wide range of fused five- and six-membered heterocyclic systems, such as thiazoles, pyrazoles, and pyridines. nih.gov Although this involves a modification of the bromo-substituent, it highlights the utility of the coumarin (B35378) scaffold in annulation chemistry.

The following table outlines potential strategies for forming fused heterocyclic systems from this compound and its derivatives:

Reactant/PrecursorReagent TypeResulting Fused SystemReaction Type
This compoundBifunctional NucleophilesFused HeterocyclesAnnulation
2-Coumaranone-derived AldehydesVarious ReagentsAnnulated ProductsAldol Condensation/Annulation nih.gov
3-(Bromoacetyl)coumarinsDinucleophiles (e.g., thiosemicarbazide)Fused Thiazoles, Pyrazoles, etc. nih.govCondensation/Cyclization

Pharmacological and Biological Research Applications of 3 Bromo 2 Coumaranone Scaffolds

Cholinesterase Enzyme Inhibition Studies

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Investigation of Dual Acetylcholinesterase and Butyrylcholinesterase Inhibitors

Research has explored the potential of coumaranone derivatives as dual inhibitors of both AChE and BuChE. A study focusing on coumarin (B35378) and 3-coumaranone derivatives bearing a phenacyl pyridinium (B92312) moiety found that these compounds exhibited inhibitory activity against both enzymes in the micromolar range. nih.gov The investigation highlighted that 3-coumaranone derivatives were generally more effective as AChE inhibitors compared to their coumarin counterparts. nih.govresearchgate.net

For instance, a series of synthesized coumarin and 3-coumaranone derivatives were evaluated, and many displayed potent inhibition of AChE, with some being more effective than the standard drug donepezil. researchgate.net While specific data for 3-bromo-2-coumaranone itself was not detailed, the broader findings support the potential of the coumaranone scaffold in developing dual cholinesterase inhibitors. nih.govresearchgate.net

Molecular Docking Simulations for Enzyme-Ligand Interaction Analysis

Molecular docking studies have been instrumental in understanding how coumaranone derivatives interact with the active sites of cholinesterase enzymes. These simulations have revealed that these compounds can act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net This dual interaction is a desirable characteristic for potential Alzheimer's disease therapeutics.

Docking results for various coumarin and 3-coumaranone derivatives have shown that the orientation and binding affinity within the enzyme's gorge are influenced by the substituents on the coumaranone ring. nih.govresearchgate.net For example, the hydrophobic aromatic part of a representative compound was found to bind to the PAS, while another part of the molecule binds to the CAS. researchgate.net These computational insights are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Anticancer and Cytotoxicity Investigations

The benzofuranone core, including coumaranone, is a prevalent scaffold in compounds with demonstrated anticancer and cytotoxic activities. rsc.orgnih.govrsc.org The substitution pattern on this core is a critical determinant of its biological activity. mdpi.com

Evaluation of Substituted Benzofuranone and Coumaranone Derivatives

Numerous studies have evaluated substituted benzofuranone and coumaranone derivatives for their cytotoxic effects against various cancer cell lines. mdpi.comtandfonline.com For example, a series of newly synthesized 2-aminomethylene-3(2H)-benzofuranone derivatives showed tumor-specific cytotoxic action, with high resistance observed in normal human gingival fibroblasts. nih.govi-repository.net

Specifically, a compound with a bromine atom attached to the methyl group at the 3-position of a benzofuran (B130515) ring demonstrated significant cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 μM and 0.1 μM, respectively, while showing no cytotoxicity towards normal cells. mdpi.comnih.gov This highlights the potential importance of the bromo-substitution at the 3-position for potent and selective anticancer activity.

Furthermore, a series of 3-(coumarin-3-yl)-acrolein derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. nih.gov Many of these compounds displayed potent anticancer activity and low cytotoxicity towards normal human cells, indicating good selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies in Benzofuranone-Based Cytotoxic Agents

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzofuranone derivatives, SAR studies have revealed several key insights. The position of halogen substituents on the benzofuran ring is a critical determinant of biological activity. mdpi.comnih.gov While the specific nature of the halogen (e.g., Cl, Br, F) may not significantly impact cytotoxic activity, its placement is of great importance. nih.gov

The introduction of certain functional groups can also modulate activity. For instance, in a study of 2-aminomethylene-3(2H)-benzofuranones, the introduction of a fluorine atom generally increased cytotoxic activity, whereas chlorine and methoxy (B1213986) groups did not. nih.govi-repository.net Earlier SAR studies on benzofuran derivatives indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity. rsc.orgmdpi.com

Antifungal Activity Assessment

Coumaranone derivatives have also been investigated for their potential as antifungal agents. smujo.idacs.org In one study, 3-halochromones, which can be derived from precursors related to coumaranones, were used to synthesize 2-acetyl-coumaran-3-ones. smujo.id These compounds were then tested for their in vitro antifungal activity against Fusarium oxysporum. smujo.id The results indicated that some of the synthesized coumaranone derivatives were effective growth inhibitors of the pathogen. smujo.id This suggests that the this compound scaffold could be a valuable starting point for the development of new antifungal compounds.

Other Bioactive Properties and Enzymatic Interactions

The benzofuranone scaffold, the core structure of this compound, is associated with a wide array of biological activities. Research has explored its potential in various therapeutic and biological contexts.

While direct studies on the antiallergic and diuretic properties of this compound are not prevalent, related heterocyclic compounds have shown such potential. researchgate.netkent.ac.uk The diverse biological activities of benzofuranone derivatives suggest that modifications to the core structure could lead to the development of compounds with these specific therapeutic applications. rsc.org

Benzofuranone derivatives have been investigated for their interaction with peroxidases, enzymes that play a role in oxidative stress. smujo.idresearchgate.net Some studies have focused on the synthesis of benzofuranone compounds to examine their inhibitory properties against amyloid-mediated peroxidase activity, which is relevant in the context of neurodegenerative disorders. researchgate.netdntb.gov.uaglobalauthorid.com The findings indicate that certain benzofuranone derivatives can act as inhibitors of this enzymatic activity. researchgate.net

Benzofuranone derivatives are recognized for their potential as radical scavengers. researchgate.net The antioxidant activity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sid.ir For instance, a series of 6-hydroxy-2-benzylidene-3-coumaranones were synthesized and showed notable antioxidant activity, with some exceeding the reference antioxidant, Trolox. sid.ir The benzofuranone ring is considered essential for this activity, likely through the delocalization of free electrons during oxidation. sid.ir

In other studies, substituted halogenated coumarins, which share a structural relationship with this compound, have also demonstrated potent antioxidant activity. For example, 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one exhibited 85% antioxidant activity in a DPPH free radical assay. However, it is important to note that not all coumaranone derivatives exhibit significant antioxidant effects. researchgate.net

Table 2: Antioxidant Activity of Selected Coumarin and Benzofuranone Derivatives

Compound Assay Activity
6-hydroxy-2-benzylidene-3-coumaranones (e.g., 5b) DPPH radical scavenging IC50 23.99 µM sid.ir
3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) DPPH free radical method 85% inhibition
3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7) DPPH free radical method 61% inhibition

2-Coumaranone (B42568) itself has been utilized as a probe to detect enzymes that hydrolyze 2-hydroxybenzofuran structures. The hydrolysis reaction involves the addition of water to break a bond, a process central to the function of a class of enzymes known as hydrolases. wou.edu The alpha/beta-hydrolase fold is a common structural motif in a large family of enzymes with diverse catalytic functions, including the hydrolysis of various substrates. nih.gov Understanding how enzymes metabolize the 2-hydroxybenzofuran structure is crucial for predicting the metabolic fate and potential bioactivity of its derivatives.

Emerging Applications and Future Perspectives in 3 Bromo 2 Coumaranone Research

Development of Advanced Chemiluminescent Probes and Bioanalytical Tools

The intrinsic ability of the 2-coumaranone (B42568) structure to produce light through chemical reactions has positioned it as a highly promising class of chemiluminescent compounds. mdpi.com Research into these molecules, including derivatives like 3-Bromo-2-coumaranone, is driving the creation of next-generation analytical tools that offer high sensitivity and versatility. rsc.org

Strategies for Optimizing Quantum Yield and Emission Properties

A key challenge in the field is the optimization of the chemiluminescence quantum yield and emission characteristics of 2-coumaranone derivatives. mdpi.comresearchgate.net The intensity and wavelength of the emitted light are highly dependent on the substituents on the benzofuranone core and the type of base used to initiate the reaction. researchgate.netresearchgate.net

Current research focuses on synthesizing novel derivatives with enhanced spectral and kinetic properties. researchgate.net Strategies include:

Structural Modification: Introducing different alkyl, aryl, and halogen (e.g., bromo) substituents to the coumaranone ring to tune the electronic properties and, consequently, the emission wavelength and quantum yield. researchgate.netresearchgate.net

Mechanism Elucidation: Detailed studies of the chemiluminescence mechanism, including the role of single electron transfer (SET) processes and the decomposition of the 1,2-dioxetanone high-energy intermediate, provide insights for designing more efficient emitters. rsc.orgresearchgate.net

Solvent and Base Optimization: Investigating the effect of different solvents and bases to enhance light emission in various media, including aqueous solutions required for most biological assays. semanticscholar.orgresearchgate.net

For certain synthesized derivatives, chemiluminescence quantum yields have reached values as high as 5.9 x 10⁻² E mol⁻¹, significantly surpassing that of common analytical standards like luminol. researchgate.netresearchgate.net

Functional Materials and Specialty Chemical Development

Beyond bioanalytics, the unique reactivity of this compound and its parent compounds makes them valuable building blocks in materials science and the synthesis of specialty chemicals.

Integration into Chemiluminescent Protective Groups and Smart Materials

The light-emitting properties of 2-coumaranones are being harnessed to create "smart" materials and chemiluminescent protecting groups (CLPGs). mdpi.comuni-koeln.de Smart materials are designed to respond to environmental changes with a specific action. wanggenerator.com In this context, 2-coumaranone derivatives can be incorporated into polymers or other materials to act as stress sensors (mechano-base-sensing probes), where mechanical force triggers a basic environment, initiating a light-emitting reaction. mdpi.com

Furthermore, the concept of CLPGs involves attaching a coumaranone moiety to a functional group on a target molecule. uni-koeln.de The release of this protecting group can be triggered under specific conditions, with the subsequent chemiluminescent signal providing a real-time analytical confirmation of the deprotection event. This has significant potential in tracking the release of active molecules in various applications. uni-koeln.de

Role as Precursors for Agrochemicals and Pharmaceutical Intermediates

The 2-coumaranone scaffold is an important intermediate in the synthesis of a wide range of organic compounds, including those with significant commercial value in agriculture and medicine. guidechem.comwikipedia.org The presence of the bromine atom in this compound provides a reactive site for further chemical modifications, enhancing its utility as a synthetic precursor.

Agrochemicals: 2-Coumaranone is a key starting material for producing the widely used fungicide azoxystrobin. wikipedia.org The development of new synthetic routes using derivatives like this compound could lead to novel and more effective crop protection agents. xinchem.comnih.gov

Pharmaceuticals: The compound is recognized as a valuable pharmaceutical intermediate. guidechem.combuyersguidechem.com It has been used in the synthesis of drugs such as the antiarrhythmic dronedarone (B1670951) and various 5-HT2A receptor agonists. wikipedia.orgacs.org The versatility of the coumaranone structure continues to make it a target for the development of new therapeutic agents. wikipedia.orgxinchem.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Coumaranone
1,2-dioxetanone
5-HT2A receptor agonists
Azoxystrobin
Coelenterazine
Dronedarone
Ethyl (5-bromo-2-oxo-2,3-dihydrobenzofuran-3-yl)carbamate
Glucose
Luciferin (B1168401)

Computational Chemistry and Theoretical Modeling in Compound Design

Computational tools are increasingly pivotal in accelerating the discovery and optimization of bioactive molecules. In the context of this compound and its parent scaffold, theoretical modeling provides profound insights into its behavior, guiding the design of new derivatives with enhanced properties.

Structure-Activity Relationship (SAR) models are computational methods that correlate a molecule's chemical structure with its biological activity. For the coumaranone scaffold, these models have been instrumental in identifying promising candidates for various applications.

A key application has been in the prediction of toxicological properties. For instance, a structure-activity relationship model was developed to predict the contact allergenic potential of various chemicals, and this compound was included in the validation study for this model. sigmaaldrich.comchemsrc.com

In the field of medicinal chemistry, SAR and molecular docking have been employed to design coumaranone derivatives as potential treatments for Alzheimer's disease. Researchers synthesized a series of 3-coumaranone derivatives bearing a phenacyl pyridinium (B92312) moiety and evaluated them as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the disease's progression. researchgate.netnih.gov Molecular docking simulations suggested that these compounds act as dual binding site inhibitors of AChE. researchgate.netnih.gov Notably, the studies found that 3-coumaranone derivatives were often more potent AChE inhibitors than analogous coumarin (B35378) derivatives, highlighting the importance of the coumaranone core. nih.gov

Table 1: Research Findings on Coumaranone Derivatives as Cholinesterase Inhibitors

Compound ClassTarget Enzyme(s)Key FindingsComputational Method
3-Coumaranone-phenacyl pyridinium hybridsAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Exhibited inhibitory activity in the micromolar range; acted as dual binding site inhibitors. researchgate.netnih.govMolecular Docking
Coumarin-phenacyl pyridinium hybridsAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Generally less potent as AChE inhibitors compared to 3-coumaranone analogues. nih.govMolecular Docking

The reactivity of the 2-coumaranone skeleton is intrinsically linked to its conformational and electronic properties. The proton at the C3 position is notably acidic, a feature that is enhanced compared to its open-chain ester counterparts like ethyl phenylacetate. acs.org Upon deprotonation with a base, this compound forms a resonance-stabilized carbanion/enolate at the C3 position. arkat-usa.orgmdpi.comnih.gov This enolate is a key reactive intermediate in many of its chemical transformations. arkat-usa.orgresearchgate.net

Theoretical methods, such as Density Functional Theory (DFT), are used to model the electronic structure of these intermediates and predict their reactivity. researchgate.net The nucleophilicity of the enolate derived from the parent 2-coumaranone has been quantified in DMSO using the Mayr-Patz equation (lg k₂ = sₙ(N + E)). acs.org This kinetic analysis provides nucleophilicity parameters (N and sₙ) that allow for the prediction of reaction rates with a wide array of electrophiles, thereby enabling a more rational design of synthetic pathways. acs.org This quantitative understanding of its electronic structure is crucial for harnessing its reactivity in a controlled and predictable manner. acs.orguni-muenchen.de

Predictive Structure-Activity Relationship Modeling

Sustainable and Efficient Synthetic Methodologies

The principles of green chemistry—emphasizing efficiency, safety, and waste reduction—are increasingly guiding the development of new synthetic protocols.

The classical synthesis of the 2-coumaranone core often involves the Tscherniac-Einhorn reaction. mdpi.comnih.gov This involves the condensation of a phenol (B47542) with an N-acyl-α-amino acid or a glyoxylic acid-amide adduct, followed by an acid-catalyzed cyclization. nih.govresearchgate.net

Further embracing green chemistry, related domino reactions for synthesizing functionalized 2,3-dihydrofurans from substrates like bromonitroalkenes and dicarbonyl compounds have been successfully performed in water, using a phase-transfer catalyst (TBAB) to facilitate the reaction. rsc.org While the direct application of flow chemistry to this compound synthesis is not yet widely reported, the optimization of one-pot procedures represents a significant step towards more sustainable manufacturing of this important chemical scaffold.

Unexplored Chemical Reactivity and Novel Derivatization Pathways

While the fundamental reactivity of this compound is centered on the C3 position, research continues to uncover novel transformations and derivatizations that expand its synthetic utility.

The established reactivity includes its use as a pronucleophile in Michael additions to electrophiles like chalcones under phase-transfer conditions. acs.org However, its reactivity with other classes of compounds remains an area of active exploration. For example, 2-coumaranone has been used as a substrate in domino reactions with bromonitroalkenes and oxindoles, although it resulted in low yields in this specific protocol, indicating an opportunity for methodological optimization. rsc.org

More recent research has focused on creating complex and high-value derivatives:

Enantioselective Annulations: A highly enantioselective intramolecular N-heterocyclic carbene (NHC)-catalyzed approach has been developed to synthesize fluoroalkylated 3-coumaranones containing all-carbon quaternary stereocenters. This method involves an annulation reaction between an in-situ generated acyl anion and a highly substituted Michael acceptor. acs.org

Chemiluminescent Protecting Groups: Novel coumaranone thiolcarbamates have been synthesized to function as base- and oxidation-labile protecting groups for thiols. The deprotection process is accompanied by strong chemiluminescence, providing a visual reporter for the release of the active thiol. This represents a new functional application for the coumaranone scaffold. rsc.org

These examples demonstrate that the reactivity of this compound is far from fully explored, with significant potential for the development of novel derivatization pathways leading to complex molecules and functional materials.

Table 2: Examples of Novel Derivatization Pathways for the 2-Coumaranone Scaffold

Reaction TypeReactantsProduct ClassKey Feature
Intramolecular AnnulationAldehyde-bearing Michael acceptorsFluoroalkylated 3-coumaranonesNHC-catalyzed enantioselective synthesis of quaternary stereocenters. acs.org
Protective Group Synthesisp-Fluorophenol, Glyoxylic acid, IsothiocyanatesCoumaranone thiolcarbamatesFunctions as a chemiluminescent protecting group for thiols. rsc.org
Michael Addition2-Coumaranone, Chalcones3-Substituted 2-coumaranonesCatalytic C-C bond formation under phase transfer conditions. acs.org
Domino Reaction2-Coumaranone, Bromonitroalkenes, OxindolesSpirocyclic compoundsDemonstrates potential, though currently low-yielding, reactivity pathway. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-coumaranone, and how can purity (>95%) be ensured during synthesis?

  • Methodological Answer : Bromination of coumaranone derivatives (e.g., 3-acetylcoumarins) in anhydrous solvents like chloroform under controlled conditions is a common approach . Purity can be validated using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with internal standards, as demonstrated in analogous brominated aromatic compounds . Reaction parameters (temperature, stoichiometry of brominating agents) should be systematically optimized using design-of-experiments (DoE) frameworks to minimize side-products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and confirming bromine substitution?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for identifying substitution patterns and verifying bromine placement at the 3-position. For example, coupling constants in ¹H NMR can distinguish between ortho and para bromine effects . Mass spectrometry (MS) with fragmentation analysis and X-ray diffraction (XRD) for crystalline samples provide complementary structural validation .

Q. How does this compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?

  • Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines: expose the compound to 40°C/75% relative humidity for 6 months, with periodic sampling. Monitor degradation via HPLC and track bromine loss using inductively coupled plasma mass spectrometry (ICP-MS). Light sensitivity can be assessed by comparing NMR spectra of samples stored in amber vs. clear glass vials .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity outcomes in this compound’s participation in cross-coupling reactions?

  • Methodological Answer : Contradictions (e.g., Suzuki vs. Ullmann coupling efficiency) may arise from competing pathways, such as steric hindrance at the 2-position or bromine’s electronic effects. Use density functional theory (DFT) calculations to map transition states and compare activation energies for different reaction pathways. Experimental validation via kinetic studies (e.g., variable-temperature NMR) can resolve ambiguities .

Q. How can computational modeling predict this compound’s reactivity in multi-step syntheses of bioactive molecules?

  • Methodological Answer : Employ molecular docking and molecular dynamics simulations to evaluate non-covalent interactions (e.g., halogen bonding) between this compound and biological targets. Pair with frontier molecular orbital (FMO) analysis to predict regioselectivity in electrophilic substitutions. Validate predictions by synthesizing derivatives and comparing experimental vs. computed yields .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from impurities or assay variability. Implement orthogonal bioassays (e.g., enzyme inhibition + cell viability) and ensure compound purity via LC-MS. Use standardized protocols (e.g., NIH’s Assay Guidance Manual) for dose-response curves. Triangulate data by replicating studies in independent labs and applying meta-analysis frameworks .

Methodological Considerations for Data Collection

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on bromine’s role in modulating coumaranone’s electronic properties rather than exploratory synthesis .
  • Data Triangulation : Combine spectroscopic, computational, and synthetic data to validate findings, as seen in studies of analogous brominated aromatics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.